molecular formula C19H19NO3S B8481447 6-[4-(Benzenesulfinyl)butoxy]quinolin-2(1H)-one CAS No. 72180-53-1

6-[4-(Benzenesulfinyl)butoxy]quinolin-2(1H)-one

Cat. No. B8481447
M. Wt: 341.4 g/mol
InChI Key: NHKIFYDGOCNNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04329347

Procedure details

Prepared analogous to Example 88 from 6-(4-phenylmercapto-butoxy)-carbostyril and hydrogen peroxide.
Name
6-(4-phenylmercapto-butoxy)-carbostyril
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[NH:19][C:18](=[O:23])[CH:17]=[CH:16]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:24]O>>[C:1]1([S:7]([CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[NH:19][C:18](=[O:23])[CH:17]=[CH:16]3)=[O:24])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
6-(4-phenylmercapto-butoxy)-carbostyril
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SCCCCOC=1C=C2C=CC(NC2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)CCCCOC=1C=C2C=CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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